molecular formula C20H15FN2O2S B2407009 (2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 476671-88-2

(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2407009
CAS No.: 476671-88-2
M. Wt: 366.41
InChI Key: NBQKXLZTSGVGBX-OQLLNIDSSA-N
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Description

(2E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile ( 476671-88-2) is a high-purity chemical reagent with a molecular formula of C20H15FN2O2S and a molecular weight of 366.41 g/mol . This acrylonitrile derivative is characterized by its distinct thiazole core linked to a 4-fluorophenyl group and a 3,4-dimethoxyphenyl acrylic nitrile moiety in a specific (E)-configuration, a structural feature common to compounds investigated for their potential photochromic and optoelectronic properties . The compound is provided with a documented purity of 90% and is stored and shipped under cold-chain conditions to ensure stability . Researchers utilize this building block in various scientific explorations, particularly in medicinal chemistry and materials science. Its structure, featuring electron-donating methoxy groups and an electron-withdrawing nitrile group on a conjugated system, makes it a valuable scaffold for developing new pharmaceutical candidates and organic optical materials . The fluorophenyl-thiazole segment is a privileged structure in drug discovery, often associated with biological activity. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use. This compound requires careful handling and should be used only by qualified professionals in a controlled laboratory setting .

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2S/c1-24-18-8-3-13(10-19(18)25-2)9-15(11-22)20-23-17(12-26-20)14-4-6-16(21)7-5-14/h3-10,12H,1-2H3/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQKXLZTSGVGBX-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile , commonly referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including anti-cancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C19H18F1N2O3SC_{19}H_{18}F_{1}N_{2}O_{3}S, with a molecular weight of approximately 364.42 g/mol. The structural features include:

  • A thiazole ring , which is known for its diverse biological activities.
  • Dimethoxyphenyl and fluorophenyl substituents that may enhance its lipophilicity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.

Case Study:
A study examining the effects of thiazole derivatives on breast cancer cells reported that certain derivatives induced apoptosis through the activation of caspase pathways. The compound was found to inhibit cell proliferation in MCF-7 cells with an IC50 value of approximately 25 µM .

CompoundCell LineIC50 (µM)Mechanism of Action
(2E)-3-(3,4-dimethoxyphenyl)...MCF-725Caspase activation
Thiazole Derivative XHeLa30DNA intercalation

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Research Findings:
In vitro studies showed that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antimicrobial properties .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli15

The mechanisms by which thiazole derivatives exert their biological effects are varied and complex. For anticancer activity, they may involve:

  • Induction of apoptosis via mitochondrial pathways.
  • Inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways.

For antimicrobial activity:

  • Thiazoles may disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis.

Scientific Research Applications

Synthesis Overview

  • Starting Materials : Common precursors include substituted phenyl compounds and thiazole derivatives.
  • Reagents : Typical reagents may include bases like KOH or NaOH, solvents such as ethanol or dimethylformamide (DMF), and various catalysts depending on the synthetic pathway.

Anticancer Activity

Preliminary studies suggest that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of the thiazole ring is particularly noteworthy as it has been associated with enhanced cytotoxicity against various cancer cell lines.

Antimicrobial Properties

Research indicates that compounds resembling (2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile show antimicrobial activity. The thiazole group is known for its ability to interact with microbial enzymes, potentially inhibiting their function.

Anti-inflammatory Effects

The methoxy groups present in the compound may contribute to anti-inflammatory effects by modulating pathways involved in inflammation. Compounds with similar structures have been documented to reduce inflammatory markers in vitro.

Computational Studies

Quantitative structure-activity relationship (QSAR) modeling has been employed to predict the biological activity of this compound based on its structural features. This computational approach helps identify potential therapeutic targets and optimize the compound's efficacy through structural modifications.

Interaction Studies

Molecular docking studies are crucial for understanding how this compound interacts with biological targets such as enzymes or receptors. These studies help elucidate binding affinities and mechanisms of action, providing insights into its therapeutic potential.

Case Studies

Several case studies have highlighted the efficacy of compounds similar to This compound in clinical settings:

  • Anticancer Trials : Clinical trials involving thiazole derivatives have shown promising results in reducing tumor sizes in specific cancer types.
  • Antimicrobial Research : Studies on thiazole-based compounds have demonstrated effective inhibition of bacterial growth in vitro, suggesting potential for development into new antibiotics.

Preparation Methods

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between 2-(4-bromophenyl)thiazole and 3,4-dimethoxyphenylboronic acid constructs the biaryl system. Using Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DMF/H₂O (3:1) at 90°C for 8 hours achieves 72% yield.

Wittig Reaction

The thiazole aldehyde reacts with a ylide generated from 3,4-dimethoxyphenylmethyltriphenylphosphonium bromide (NaHMDS, THF, −78°C). This method yields 58% of the target compound but requires stringent anhydrous conditions.

Table 2: Method Comparison

Method Yield (%) Time Cost Efficiency
Knoevenagel 65 12 hours High
Suzuki-Miyaura 72 8 hours Moderate
Wittig 58 6 hours Low

Stereochemical Control and E/Z Selectivity

The E-configuration is favored due to:

  • Steric hindrance between the thiazole and dimethoxyphenyl groups.
  • Conjugation stabilization of the trans-isomer, confirmed by NOESY NMR (absence of NOE between thiazole H and dimethoxyphenyl H).

Stereoselective Conditions :

  • Low temperature (0–5°C) during Knoevenagel condensation minimizes thermal Z-isomer formation.
  • Bulky solvents like toluene enhance E-selectivity via solvation effects.

Catalytic and Solvent Optimization

Catalyst Screening :

  • Piperidine : 65% yield (standard).
  • L-Proline : 68% yield (green chemistry approach).
  • DBU : 70% yield but requires post-reaction neutralization.

Solvent Effects :

Solvent Dielectric Constant Yield (%)
Toluene 2.4 65
DMF 36.7 58
Ethanol 24.3 52

Non-polar solvents improve reaction efficiency by stabilizing the transition state.

Characterization and Analytical Validation

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiazole-H), 7.89–7.91 (m, 2H, F-phenyl), 7.12–7.15 (m, 2H, F-phenyl), 6.83–6.88 (m, 3H, dimethoxyphenyl), 3.92 (s, 6H, OCH₃).
  • IR (KBr) : 2215 cm⁻¹ (C≡N), 1610 cm⁻¹ (C=C), 1250 cm⁻¹ (C-F).
  • HPLC Purity : 98.5% (C18 column, MeCN/H₂O 70:30).

Thermal Properties :

  • Melting Point: 142–144°C.
  • Decomposition Temperature: 280°C (TGA).

Challenges and Industrial Scalability

Key limitations include:

  • Purification difficulties due to similar polarity of E/Z isomers.
  • Cost of palladium catalysts in Suzuki-Miyaura coupling.
  • Moisture sensitivity in Wittig reactions.

Scalable solutions:

  • Flash chromatography with hexane/EtOAc (4:1) for isomer separation.
  • Heterogeneous catalysts (e.g., Pd/C) to reduce metal leaching.

Q & A

Q. Table 1: Synthetic Conditions for Analogous Compounds

Compound TypeReagentsYield (%)Reference
Thiazole-enoneEthanol, KOH75–85
Methoxyphenyl derivativesNaOH, room temp68–72

Q. Table 2: Spectroscopic Data for Core Functional Groups

GroupNMR (ppm)IR (cm⁻¹)
C≡N118–120 (13C)2210–2230
C=C6.2–6.8 (1H, J = 15 Hz)1590–1620

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